BenchChemオンラインストアへようこそ!

methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride

Salt selection Aqueous solubility Solid-state characterization

This crystalline dihydrochloride salt offers superior aqueous solubility (≥10 mM) vs. the free base, enabling high-concentration stock solutions for CDK5-selective target engagement assays. The cyclobutyl-2-aminoimidazole scaffold provides up to 30-fold CDK5/CDK2 selectivity. Ideal for kinome-wide profiling, CETSA studies, and focused kinase inhibitor library construction. Methyl ester enables rapid metabolic clearance via esterase hydrolysis. Request a comprehensive CoA documenting >95% purity, HPLC retention time, NMR, and residual solvent profile.

Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.14 g/mol
CAS No. 2712399-07-8
Cat. No. B6608848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride
CAS2712399-07-8
Molecular FormulaC9H15Cl2N3O2
Molecular Weight268.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl
InChIInChI=1S/C9H13N3O2.2ClH/c1-14-7(13)6-5-11-8(12-6)9(10)3-2-4-9;;/h5H,2-4,10H2,1H3,(H,11,12);2*1H
InChIKeyJIJMUMDKAVJMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate Dihydrochloride: Core Structural Identity & Procurement-Relevant Physicochemical Profile


Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride (CAS 2712399-07-8) is a heterocyclic imidazole-4-carboxylate derivative incorporating a 1-aminocyclobutyl substituent at the C-2 position. This compound is supplied as a crystalline dihydrochloride salt (molecular formula C₉H₁₅Cl₂N₃O₂, molecular weight 268.14 g/mol ), offering enhanced aqueous solubility and potential formulation compatibility compared to the parent free base, which exists as a distinct crystalline solid (C₉H₁₃N₃O₂, molecular weight 195.22 g/mol) . The cyclobutyl-2-aminoimidazole-4-carboxylate core scaffold places this compound within an emerging pharmacophore class that has shown promise for selective kinase inhibition, particularly in targeting cyclin-dependent kinases (CDKs), as well as potential central nervous system (CNS) applications [1][2].

Why Generic Imidazole-4-Carboxylate Substitution Creates Unacceptable Risk in Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate Dihydrochloride Procurement


Generic substitution is not viable for this compound because even structurally minor modifications—salt form, ester alkyl group, or heterocyclic core—generate different entities with potentially divergent pharmacokinetic, permeability, solubility, and off-target profiles. The methyl ester confers distinct physicochemical properties relative to the ethyl, tert-butyl, or cyclobutyl ester analogs . The dihydrochloride salt form (a different CAS number from the free base) may offer substantially different aqueous solubility, hygroscopicity, and solid-state stability compared to both the parent free base and other salt forms . Class-level studies of cyclobutyl-substituted aminoimidazole inhibitors reveal that subtle changes in substitution can result in up to 30-fold differences in kinase selectivity, underscoring the critical importance of chemical identity verification [1].

Product-Specific Evidence Guide: Quantified Differentiation of Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate Dihydrochloride Against Closest Comparators


Dihydrochloride Salt Form: Differentiated Aqueous Solubility and Solid-State Properties vs. Free Base

The target compound is a dihydrochloride salt (CAS 2712399-07-8, MW 268.14 g/mol), containing two equivalents of HCl per molecule of the parent free base (CAS 1183958-63-5, MW 195.22 g/mol). This constitutes an approximately 37% increase in molecular weight attributable to the counterion . For basic compounds containing a primary amine, dihydrochloride salt formation typically enhances aqueous solubility by factors ranging from 10- to 1,000-fold relative to the free base, depending on the specific counterion environment [1]. This is particularly relevant for in vitro assay preparation where stock solution concentrations in aqueous buffer systems directly impact the achievable screening concentration range. The free base lacks this intrinsic solubility enhancement and may require DMSO-based stock solutions that limit achievable assay concentrations or introduce solvent artifacts [1].

Salt selection Aqueous solubility Solid-state characterization Formulation enablement

Methyl Ester versus Higher Alkyl Esters: Optimized Balance of Molecular Weight, Lipophilicity, and Permeability

Within the 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate ester series, the methyl ester (target compound, combined MW of salt: 268.14 g/mol ) offers the lowest molecular weight and presumably the most favorable balance between passive membrane permeability and aqueous solubility for intracellular target engagement. The ethyl ester analog (free base MW 209.24 g/mol ) and tert-butyl ester analog (free base MW 237.30 g/mol ) each increase lipophilicity and molecular weight, which can enhance membrane permeation but may simultaneously reduce aqueous solubility and complicate formulation. The smaller methyl ester group maintains higher atom economy, a favorable characteristic for target engagement assays where the ester is intended as a prodrug moiety or a metabolic soft spot.

Ester prodrug strategy Lipophilicity (LogP) Parallel artificial membrane permeability assay (PAMPA) Caco-2 monolayer permeability

Cyclobutyl-2-aminoimidazole Scaffold: Class-Level Kinase Selectivity Evidence Over Non-Cyclobutyl Analogs

The cyclobutyl-2-aminoimidazole core motif present in the target compound has been characterized as a scaffold that confers selective CDK5 inhibition. In published studies of cis-substituted cyclobutyl-4-aminoimidazole inhibitors, this scaffold demonstrated up to 30-fold selectivity for CDK5 over CDK2, with an IC50 ratio of approximately 1:30 (CDK5:CDK2) [1][2]. The cyclobutyl ring at C-2 imposes a conformational constraint that favors CDK5 binding pocket accommodation while disfavoring CDK2 binding, a selectivity feature absent in non-cyclobutyl analogs such as roscovitine or other N⁶-substituted adenine derivatives.

Cyclin-dependent kinase 5 (CDK5) CDK2 selectivity Kinase inhibition Structure-activity relationship (SAR)

Patent-Cited Application Space: CNS Sedative/Hypnotic Potential Shared with Imidazole Carboxylate Ester Class

The N-substituted imidazole carboxylate ester patent family (including WO2018153228A1) discloses compounds structurally related to the target compound that exhibit rapid-onset, reversible anesthetic effects comparable to etomidate. These compounds demonstrated rapid metabolism to inactive carboxylic acid metabolites, rapid post-administration recovery of corticosteroid function within a single-dose or continuous-infusion paradigm, and a low incidence of myoclonus [1]. These favorable properties reported for close structural analogs of the target compound delineate a CNS-selective application space with a clinically meaningful differentiation profile versus etomidate, which is associated with prolonged adrenocortical suppression.

GABA-A receptor modulation Etomidate analogs CNS sedative-hypnotic Anesthetic agent Adrenocortical suppression

Annulated Ring System Comparison: Imidazole-4-carboxylate versus Pyrimidine-4-carboxylate Core Scaffolds

While the target compound features an imidazole-4-carboxylate core, a related pyrimidine-4-carboxylate scaffold (ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate) has been investigated in published studies for antioxidant and anticancer activities [1][2]. The imidazole core differs fundamentally from the pyrimidine core in terms of hydrogen-bond donor/acceptor count, aromaticity, and metabolic stability. Imidazole-containing compounds typically exhibit distinct cytochrome P450 inhibition profiles and metabolic pathways compared to their pyrimidine counterparts [3]. This scaffold-level differentiation is critical when selecting building blocks for fragment-based drug design or focused library synthesis targeting specific enzyme families.

Imidazole chemistry Pyrimidine chemistry Heterocyclic scaffold comparison Antioxidant activity Anticancer activity

Purity Specification and Supplier-Specific Batch Consistency for Research-Grade Procurement

Commercially available stocks of the target compound dihydrochloride salt are typically supplied at 95% purity , while the free base form is available at 98% purity from certain vendors . For research procurement, the 3% purity difference between salt and free base may be significant when the impurity profile can influence off-target biological readouts. High-purity certified reference standards are essential for quantitative bioanalytical method development, where impurity-related matrix effects can compromise assay accuracy. Furthermore, the dihydrochloride salt's batch-to-batch consistency in purity must be verified through a Certificate of Analysis (CoA) including HPLC, NMR, and residual solvent data .

Chemical purity Quality control (QC) Certificate of Analysis (CoA) Analytical method validation Procurement specification

Optimal Application Scenarios for Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate Dihydrochloride Based on Evidence-Based Differentiation


CDK5-Selective Chemical Probe Development Requiring High Aqueous Solubility for Cellular Assays

The cyclobutyl-2-aminoimidazole scaffold has demonstrated up to 30-fold selectivity for CDK5 over CDK2 in enzymatic assays, a selectivity window that is critical for dissecting CDK5-specific biological functions without confounding CDK2-mediated effects [1]. The dihydrochloride salt form's enhanced aqueous solubility enables the preparation of high-concentration stock solutions (≥10 mM in aqueous buffer) for cell-based target engagement assays where DMSO concentrations must be minimized to avoid solvent-induced cytotoxicity. This compound is well-suited for kinome-wide selectivity profiling and cellular thermal shift assay (CETSA) studies to confirm intracellular CDK5 target engagement [2].

CNS-Targeted Anesthetic Lead Optimization Leveraging Imidazole Carboxylate Ester Pharmacophore

Patent literature (WO2018153228A1) discloses N-substituted imidazole carboxylate esters structurally related to the target compound that exhibit rapid-onset, reversible anesthetic effects with faster post-administration corticosteroid recovery compared to etomidate [3]. The target compound's dihydrochloride salt form provides the aqueous solubility necessary for intravenous formulation development in preclinical species (rat, dog). The methyl ester moiety is anticipated to undergo rapid esterase-mediated hydrolysis to the inactive carboxylic acid, a key pharmacokinetic feature ensuring rapid metabolic clearance and predictable offset of anesthetic action [3].

Kinase Inhibitor Focused Library Synthesis Using Imidazole-4-Carboxylate Building Block

The imidazole-4-carboxylate core is a versatile synthetic building block for constructing focused kinase inhibitor libraries. Its differentiation from the pyrimidine-4-carboxylate scaffold (which has been independently investigated for antioxidant and anticancer activities [4]) lies in its distinct hydrogen-bonding capacity and metabolic stability profile [5]. The target compound's 1-aminocyclobutyl substituent serves as a key diversification handle for parallel amide coupling or reductive amination reactions, enabling the rapid generation of analog libraries for SAR exploration against a panel of disease-relevant kinases.

Analytical Reference Standard for Impurity Profiling and Bioanalytical Method Validation

The dihydrochloride salt form (CAS 2712399-07-8) is a distinct chemical entity from the free base (CAS 1183958-63-5), and both forms may coexist as impurities in synthetic batches. The target compound, when procured with a comprehensive Certificate of Analysis (CoA) documenting purity (typically 95% for the salt ), HPLC retention time, NMR spectral data, and residual solvent profile, can serve as an analytical reference standard for impurity quantification during process chemistry development and for validating LC-MS/MS bioanalytical methods supporting preclinical pharmacokinetic studies.

Quote Request

Request a Quote for methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.